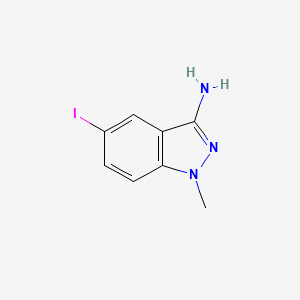
5-Iodo-1-methyl-1H-indazol-3-amine
Vue d'ensemble
Description
5-Iodo-1-methyl-1H-indazol-3-amine is a chemical compound with the molecular formula C8H8IN3 . It is a solid substance .
Synthesis Analysis
The synthesis of 1H-indazole-3-amine derivatives, which includes 5-Iodo-1-methyl-1H-indazol-3-amine, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis
The molecular structure of 5-Iodo-1-methyl-1H-indazol-3-amine consists of 8 carbon atoms, 8 hydrogen atoms, 1 iodine atom, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
5-Iodo-1-methyl-1H-indazol-3-amine is a solid substance . It has a molecular weight of 273.08 .Applications De Recherche Scientifique
Antitumor Activity
5-Iodo-1-methyl-1H-indazol-3-amine: derivatives have been studied for their potential as antitumor agents. These compounds can inhibit the proliferation of various cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. For instance, certain derivatives have shown promising inhibitory effects against the K562 cell line with low IC50 values, indicating potent antitumor activity .
Apoptosis Induction
Research indicates that 5-Iodo-1-methyl-1H-indazol-3-amine derivatives can induce apoptosis in cancer cells. This is a critical mechanism for anticancer drugs as it leads to programmed cell death, thereby reducing tumor growth. The derivatives can affect apoptosis possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Cell Cycle Arrest
Some indazole derivatives have been found to cause cell cycle arrest, particularly in the G0–G1 phase. This prevents cancer cells from dividing and proliferating, which is a key step in cancer treatment. The ability to block the cell cycle makes these compounds valuable for further research and development into anticancer therapies .
Tyrosine Kinase Inhibition
The structure of 5-Iodo-1-methyl-1H-indazol-3-amine is effective as a hinge-binding fragment in kinase inhibitors. For example, in Linifanib, it binds effectively with the hinge region of tyrosine kinase, which is a target for cancer treatment due to its role in cell signaling and growth .
Chemotherapy Drug Development
Due to the limitations of current chemotherapy drugs, such as poor selectivity and resistance, there is a need for novel agents5-Iodo-1-methyl-1H-indazol-3-amine derivatives are being explored as potential chemotherapy drugs with higher efficiency and lower toxicity .
Molecular Hybridization Strategy
This compound is used in molecular hybridization strategies to design new molecules with enhanced biological activities. By combining pharmacophores from different molecules, researchers can create new compounds with improved antitumor activities .
Selectivity for Cancer Cells
Certain derivatives of 5-Iodo-1-methyl-1H-indazol-3-amine have shown great selectivity for cancer cells over normal cells. This selectivity is crucial for reducing side effects and increasing the therapeutic index of anticancer drugs .
Drug Resistance Overcoming
Indazole derivatives, including those with the 5-Iodo-1-methyl-1H-indazol-3-amine moiety, are being investigated for their ability to overcome drug resistance in cancer therapy. Their unique mechanisms of action may provide pathways to bypass or reverse resistance mechanisms in cancer cells .
Mécanisme D'action
Target of Action
The primary target of 5-Iodo-1-methyl-1H-indazol-3-amine is believed to be the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and migration .
Mode of Action
5-Iodo-1-methyl-1H-indazol-3-amine interacts with its target by binding effectively with the hinge region of tyrosine kinase . This interaction inhibits the activity of the kinase, thereby disrupting the signal transduction cascades it regulates .
Biochemical Pathways
The inhibition of tyrosine kinase affects several biochemical pathways. One of the key pathways is the p53/MDM2 pathway . This pathway plays a crucial role in cell cycle regulation and apoptosis . By inhibiting this pathway, 5-Iodo-1-methyl-1H-indazol-3-amine can induce cell cycle arrest and apoptosis .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , suggesting that it may require a delivery vehicle for administration and absorption.
Result of Action
The result of 5-Iodo-1-methyl-1H-indazol-3-amine’s action is the induction of apoptosis and cell cycle arrest in cancer cells . For instance, one derivative of the compound exhibited a promising inhibitory effect against the K562 cell line, a human chronic myeloid leukemia cell line . This compound was found to inhibit Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner .
Action Environment
The action, efficacy, and stability of 5-Iodo-1-methyl-1H-indazol-3-amine can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature . Furthermore, the compound’s efficacy can be affected by the presence of other substances in the environment.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-iodo-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGNBDMFXNNOIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)I)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297420 | |
| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-1-methyl-1H-indazol-3-amine | |
CAS RN |
1227955-23-8 | |
| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395589.png)
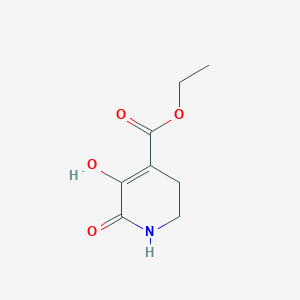

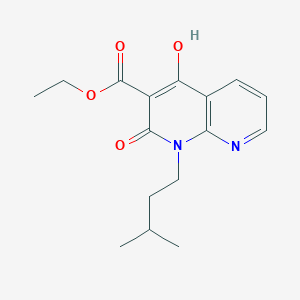
![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)

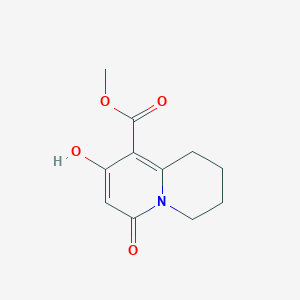
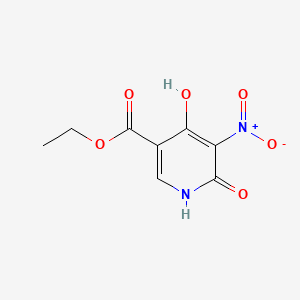
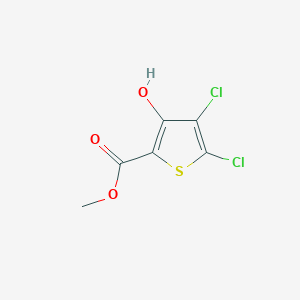
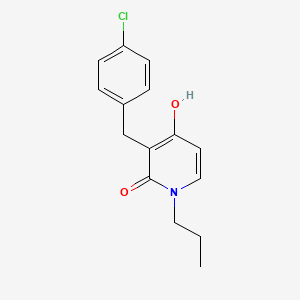

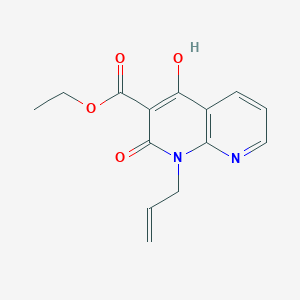
![Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395606.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395607.png)